molecular formula C11H11ClN2O2 B14641474 2-Pyrrolidinone, 4-(chloromethyl)-4-hydroxy-5-imino-1-phenyl- CAS No. 55876-72-7

2-Pyrrolidinone, 4-(chloromethyl)-4-hydroxy-5-imino-1-phenyl-

Cat. No.: B14641474
CAS No.: 55876-72-7
M. Wt: 238.67 g/mol
InChI Key: HPFWONKFQXLHLK-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 4-(chloromethyl)-4-hydroxy-5-imino-1-phenyl- is a heterocyclic organic compound that belongs to the pyrrolidinone family. This compound is characterized by a five-membered lactam ring with various functional groups attached, making it a versatile molecule with significant potential in various fields of research and industry.

Preparation Methods

The synthesis of 2-Pyrrolidinone, 4-(chloromethyl)-4-hydroxy-5-imino-1-phenyl- involves several steps, typically starting with the preparation of the pyrrolidinone ring. One common method involves the reaction of aniline, an aldehyde, and a suitable catalyst under controlled conditions . The reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the final product. Industrial production methods often involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness .

Chemical Reactions Analysis

2-Pyrrolidinone, 4-(chloromethyl)-4-hydroxy-5-imino-1-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

This compound has a wide range of scientific research applications due to its unique structure and reactivity. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent . Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development. Additionally, it has industrial applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals .

Properties

CAS No.

55876-72-7

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

4-(chloromethyl)-4-hydroxy-5-imino-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C11H11ClN2O2/c12-7-11(16)6-9(15)14(10(11)13)8-4-2-1-3-5-8/h1-5,13,16H,6-7H2

InChI Key

HPFWONKFQXLHLK-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=N)C1(CCl)O)C2=CC=CC=C2

Origin of Product

United States

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